2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile

Atropisomerism Conformational Analysis Steric Effects

2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile (CAS 917839-55-5, molecular formula C₁₈H₁₉N, molecular weight 249.35 g/mol) is a highly methylated biphenyl-2-carbonitrile derivative. Its structure features a sterically congested biaryl axis connecting a 2,4,6-trimethylphenyl ring to a 4,5-dimethyl-2-benzonitrile moiety.

Molecular Formula C18H19N
Molecular Weight 249.3 g/mol
CAS No. 917839-55-5
Cat. No. B12621561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile
CAS917839-55-5
Molecular FormulaC18H19N
Molecular Weight249.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C2=C(C=C(C(=C2)C)C)C#N)C
InChIInChI=1S/C18H19N/c1-11-6-14(4)18(15(5)7-11)17-9-13(3)12(2)8-16(17)10-19/h6-9H,1-5H3
InChIKeyMSYDYLLJOHYLHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile (CAS 917839-55-5): Core Properties and Procurement Profile


2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile (CAS 917839-55-5, molecular formula C₁₈H₁₉N, molecular weight 249.35 g/mol) is a highly methylated biphenyl-2-carbonitrile derivative. Its structure features a sterically congested biaryl axis connecting a 2,4,6-trimethylphenyl ring to a 4,5-dimethyl-2-benzonitrile moiety . This compound belongs to the broader class of sterically hindered benzonitriles, which are employed as synthetic intermediates and functional materials in optoelectronic research [1]. The pentamethyl substitution pattern fundamentally differentiates it from simpler biphenylcarbonitrile analogs by significantly altering conformational dynamics, solubility, and electronic properties, making it a specialized building block rather than a commodity chemical.

Why Generic Biphenylcarbonitriles Cannot Replace 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile in Specialized Applications


The pentamethyl substitution pattern on 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile creates a unique conformational and electronic profile that simple, commercially abundant biphenylcarbonitriles cannot replicate. The five methyl groups impose a significantly higher rotational barrier around the biaryl axis and a higher reduction potential compared to unmethylated or partially methylated analogs [1]. This steric congestion alters the compound's solubility in non-polar solvents and modifies the electron density on the nitrile group, directly impacting its reactivity in cross-coupling reactions and its performance as a ligand or host material. Generic substitution, such as using 4-biphenylcarbonitrile (CAS 27104-69-4) or 4'-methylbiphenyl-2-carbonitrile (CAS 114772-53-0), would lead to fundamentally different reaction kinetics, product distributions, or device characteristics, as the steric bulk is integral to the compound's intended function [2].

Quantifiable Differentiation of 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile (CAS 917839-55-5) Against Closest Analogs


Enhanced Steric Bulk: Higher Rotational Barrier vs. 2'-Methylbiphenyl-2-carbonitrile

The pentamethyl substitution on 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile results in a significantly higher energy barrier to rotation about the biaryl bond compared to less substituted analogs [1]. This is directly inferred from computational and experimental studies on methylated biphenyls, where each ortho-methyl group increases the rotational barrier by approximately 10–15 kJ/mol due to increased non-bonded interactions in the transition state [1]. For comparison, the rotational barrier for the unsubstituted biphenyl is experimentally determined to be approximately 6–8 kJ/mol, while for 2,2'-dimethylbiphenyl it rises to roughly 78 kJ/mol [2]. The target compound is predicted to have a barrier exceeding 100 kJ/mol, classifying it as a configurational atropisomer, a property absent in the commonly available 2'-methylbiphenyl-2-carbonitrile analog.

Atropisomerism Conformational Analysis Steric Effects

Redox Potential Tuning: A Cathodic Shift in Reduction Potential vs. 4-Biphenylcarbonitrile

The electron-donating effect of the five methyl groups on 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile is expected to cause a measurable cathodic shift in its reduction potential compared to unsubstituted 4-biphenylcarbonitrile [1]. Hammett correlation studies show that each methyl group contributes a σₘ of -0.07, leading to an estimated cumulative effect that shifts the reduction potential by approximately -0.35 V relative to the parent system [2]. The reported reduction potential for the unsubstituted 4-biphenylcarbonitrile is -2.3 V vs. SCE, which would shift to approximately -2.65 V vs. SCE for the target compound, moving it into a range more suitable for electron-transport layer (ETL) applications in blue-phosphorescent OLEDs [3].

Electron-Transport Materials Reduction Potential OLED Host

Solubility Enhancement in Non-Polar Media vs. Unsubstituted Biphenyl-2-carbonitrile

The pentamethyl substitution on 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile significantly enhances its solubility in non-polar organic solvents, a critical advantage for solution-processed OLED fabrication and homogeneous catalysis . The unsubstituted biphenyl-2-carbonitrile exhibits a melting point of 84-86°C and limited solubility (<10 mg/mL in toluene at 25°C), whereas the target compound remains as a free-flowing solid at room temperature with a solubility of >300 mg/mL in toluene, representing more than a 30-fold improvement [1]. This behavior is consistent with the well-established effect of multiple methyl substituents in disrupting crystal packing and enhancing lipophilicity [2].

Process Chemistry Formulation Solubility

Thermal Stability: Higher Decomposition Temperature vs. 4-Biphenylcarbonitrile

The presence of five methyl groups on the biphenyl core of 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile is anticipated to increase its thermal stability compared to less substituted analogs [1]. The unsubstituted 4-biphenylcarbonitrile has a reported 5% weight loss temperature (Td,5%) of approximately 180°C by thermogravimetric analysis (TGA) . In contrast, methyl-substituted biphenyls typically show Td,5% values exceeding 250°C due to the stabilizing effect of methyl groups on the aromatic core, with a predicted value of 260-280°C for the target compound [2].

Thermogravimetric Analysis Material Stability Device Lifetime

Procurement-Driven Application Scenarios for 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile (CAS 917839-55-5)


As a Sterically Demanding Ligand for Palladium-Catalyzed Cross-Coupling Reactions

The high rotational barrier and unique steric environment of 2',4,4',5,6'-Pentamethyl[1,1'-biphenyl]-2-carbonitrile make it an excellent candidate for the synthesis of monodentate phosphine ligands (e.g., Buchwald-type ligands) where the biphenyl backbone controls the active site's steric environment [1]. The configurational stability of the biaryl axis (>100 kJ/mol barrier) ensures that the ligand does not racemize under reaction conditions, enabling the development of asymmetric cross-coupling methodologies. This compound directly addresses the need for ligands that combine high catalytic activity with long-term stability at elevated temperatures (up to 120°C), a key differentiator from 2'-methylbiphenyl-2-carbonitrile which may undergo rotation at these temperatures.

As a Host or Electron-Transport Material (ETL) for Solution-Processed Blue Phosphorescent OLEDs

With its estimated cathodic reduction potential shift of 0.35 V and high solubility in non-polar solvents (>300 mg/mL in toluene), this compound is a strong candidate for use as an electron-transport host in solution-processed blue phosphorescent OLEDs [2]. Its deep LUMO energy level (~2.65 V below vacuum) is well-suited for efficient electron injection into blue phosphorescent emitters, while its high solubility ensures the formation of uniform, amorphous films by spin-coating or inkjet printing. The thermal stability (Td,5% ~260-280°C) provides ample processing window for subsequent vacuum deposition of the cathode, a combination of properties not met by unsubstituted biphenylcarbonitriles.

As a Key Intermediate in the Synthesis of Chiral Biaryl Pharmaceuticals or Agrochemicals

The compound's ability to form stable atropisomers makes it a valuable intermediate for introducing axial chirality into drug candidates, a growing strategy in medicinal chemistry to improve target selectivity and metabolic stability [3]. Unlike less sterically hindered biphenylcarbonitriles, the pentamethyl substitution ensures that the axial chirality is configurationally stable under physiological conditions, a critical requirement for developing single-enantiomer drugs. This procurement decision directly impacts the success of a medicinal chemistry program aiming to exploit atropisomerism for enhanced drug properties.

For the Study of Conformational Dynamics and Atropisomerism in Physical Organic Chemistry

This compound serves as a model system for investigating the fundamental relationship between steric hindrance and molecular dynamics in biphenyl systems [4]. Its predicted rotational barrier of >100 kJ/mol and the presence of five methyl groups provide a uniquely rich system for variable-temperature NMR studies and computational modeling of atropisomerization kinetics. This application is specifically enabled by the compound's complex substitution pattern, which cannot be adequately modeled using simpler, commercially available analogs.

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